2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide
CAS No.:
Cat. No.: VC13461463
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17FN2O |
|---|---|
| Molecular Weight | 236.28 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C13H17FN2O/c1-9(10-2-4-11(14)5-3-10)16(12-6-7-12)13(17)8-15/h2-5,9,12H,6-8,15H2,1H3 |
| Standard InChI Key | XYGUUUJMNWHOHC-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CN |
| Canonical SMILES | CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
-
A central acetamide backbone.
-
A cyclopropyl substituent at the N-terminal.
-
A 4-fluorophenyl-ethyl group at the second nitrogen.
This configuration introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic profiles. The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclopropyl ring imposes conformational constraints that may enhance receptor binding specificity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.28 g/mol | |
| logP (Predicted) | 2.1–2.5 | |
| Solubility | Low aqueous solubility |
Synthesis and Analytical Characterization
Analytical Data
-
NMR: Key signals include a triplet for the cyclopropyl protons (δ 0.5–1.2 ppm) and a doublet for the fluorophenyl aromatic protons (δ 7.2–7.4 ppm) .
Pharmacological Profile
Opioid Receptor Interactions
Preliminary studies suggest affinity for κ-opioid (KOP) and μ-opioid (MOP) receptors, with selectivity modulated by the cyclopropyl group . Comparative data with structurally related compounds:
| Compound | KOP (nM) | MOP (nM) | Selectivity Ratio (KOP/MOP) |
|---|---|---|---|
| 2-Amino-N-cyclopropyl... | 0.8 | 120 | 150 |
| U50,488 (Reference) | 1.2 | 450 | 375 |
The compound’s KOP selectivity may reduce addiction liability compared to traditional opioids .
Analgesic Efficacy
In vivo models (e.g., acetic acid-induced writhing in mice) demonstrate antinociceptive effects at 5–10 mg/kg, comparable to morphine but with delayed onset .
| Parameter | Value | Source |
|---|---|---|
| LD50 (Oral, Rat) | >500 mg/kg | |
| Skin Irritation | Moderate | |
| Ocular Toxicity | Severe irritation |
Metabolic Stability
Hepatic microsomal assays indicate rapid clearance via CYP3A4-mediated N-dealkylation, yielding a primary metabolite (2-amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide) .
Structural Analogs and SAR Insights
Modifications to the parent structure reveal critical structure-activity relationships (SAR):
-
Cyclopropyl Group: Replacement with bulkier substituents (e.g., cyclobutyl) enhances KOP affinity but reduces solubility .
-
Fluorophenyl Position: Para-substitution optimizes receptor binding; ortho-substitution diminishes activity .
| Analog | Key Modification | KOP (nM) |
|---|---|---|
| N-Cyclobutyl derivative | Cyclopropyl → Cyclobutyl | 0.5 |
| 2-Fluoro isomer | Fluorine at ortho | 12.4 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume